molecular formula C15H13F3N4O B11501109 N-[4-(cyanomethyl)phenyl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide

N-[4-(cyanomethyl)phenyl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide

Cat. No.: B11501109
M. Wt: 322.28 g/mol
InChI Key: NTUAKFMCZNEXBG-UHFFFAOYSA-N
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Description

N-[4-(cyanomethyl)phenyl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide is a complex organic compound that features a cyanomethyl group, a trifluoromethyl group, and a pyrazolyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(cyanomethyl)phenyl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide typically involves the reaction of 4-(cyanomethyl)aniline with 2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(cyanomethyl)phenyl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(cyanomethyl)phenyl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(cyanomethyl)phenyl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it a potent inhibitor or modulator of biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide
  • N-Methacryloyl-4-cyano-3-trifluoromethylaniline

Uniqueness

N-[4-(cyanomethyl)phenyl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide is unique due to the presence of both a cyanomethyl group and a trifluoromethyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H13F3N4O

Molecular Weight

322.28 g/mol

IUPAC Name

N-[4-(cyanomethyl)phenyl]-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide

InChI

InChI=1S/C15H13F3N4O/c1-10-8-13(15(16,17)18)21-22(10)9-14(23)20-12-4-2-11(3-5-12)6-7-19/h2-5,8H,6,9H2,1H3,(H,20,23)

InChI Key

NTUAKFMCZNEXBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(=O)NC2=CC=C(C=C2)CC#N)C(F)(F)F

Origin of Product

United States

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